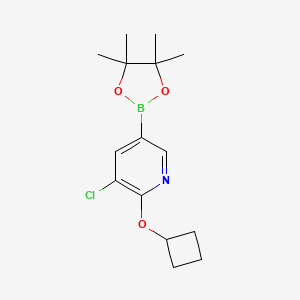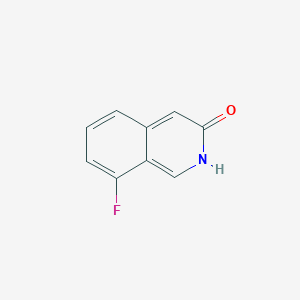
1,3,5-Triazine-2,4,6-triamine,n2,n4,n6-tris(1,1,3,3-tetramethylbutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine: is a complex organic compound known for its unique structural properties and applications in various fields. This compound belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms at alternating positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 2,4,4-trimethylpentan-2-amine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
科学研究应用
Chemistry: In chemistry, n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: The compound is investigated for its potential as a bioactive molecule. Its derivatives are studied for their antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: In medicine, research focuses on the compound’s potential as an anticancer agent. Its ability to interact with DNA and inhibit cell proliferation is of particular interest.
Industry: Industrially, the compound is used as an additive in polymers to enhance their thermal stability and mechanical properties. It is also used in the production of high-performance coatings and adhesives.
作用机制
The mechanism of action of n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, interfering with the replication process and leading to cell death. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can catalyze various chemical reactions.
相似化合物的比较
Melamine: Another triazine derivative, known for its use in the production of melamine resins.
Cyanuric Acid: A triazine compound used in swimming pool water treatment.
Atrazine: A triazine herbicide used for weed control in agriculture.
Uniqueness: n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine stands out due to its bulky alkyl groups, which provide steric hindrance and enhance its stability. This unique structure allows it to form more stable complexes with metal ions and exhibit distinct biological activities compared to other triazine derivatives.
属性
CAS 编号 |
21840-38-0 |
|---|---|
分子式 |
C27H54N6 |
分子量 |
462.8 g/mol |
IUPAC 名称 |
2-N,4-N,6-N-tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6/c1-22(2,3)16-25(10,11)31-19-28-20(32-26(12,13)17-23(4,5)6)30-21(29-19)33-27(14,15)18-24(7,8)9/h16-18H2,1-15H3,(H3,28,29,30,31,32,33) |
InChI 键 |
DBUFHHJVYLAZLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)NC1=NC(=NC(=N1)NC(C)(C)CC(C)(C)C)NC(C)(C)CC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Acetamide, N-[4-(3-bromopropoxy)phenyl]-](/img/structure/B8771933.png)




![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B8771951.png)
![Tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethylcarbamate](/img/structure/B8771955.png)
![5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B8771970.png)
